molecular formula C18H23N5OS B6953639 N-(1-pyrimidin-2-ylpiperidin-3-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide

N-(1-pyrimidin-2-ylpiperidin-3-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide

Cat. No.: B6953639
M. Wt: 357.5 g/mol
InChI Key: PDYUDVQTEMJHQV-UHFFFAOYSA-N
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Description

N-(1-pyrimidin-2-ylpiperidin-3-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrimidine ring, a piperidine ring, a thiophene ring, and a pyrrolidine ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyrimidin-2-ylpiperidin-3-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Incorporation of the thiophene ring: Thiophene rings are often introduced through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Formation of the pyrrolidine ring: This can be synthesized through cyclization reactions involving amines and ketones or aldehydes.

    Coupling of the rings: The final step involves coupling the different rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyrimidin-2-ylpiperidin-3-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine and piperidine rings can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduced forms of the pyrimidine and piperidine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-pyrimidin-2-ylpiperidin-3-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-pyrimidin-2-ylpiperidin-3-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to N-(1-pyrimidin-2-ylpiperidin-3-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide include:

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-pyrimidin-2-ylpiperidin-3-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c24-18(23-10-2-5-16(23)14-6-11-25-13-14)21-15-4-1-9-22(12-15)17-19-7-3-8-20-17/h3,6-8,11,13,15-16H,1-2,4-5,9-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYUDVQTEMJHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NC(=O)N3CCCC3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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